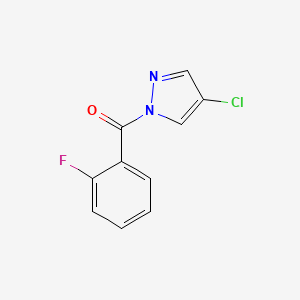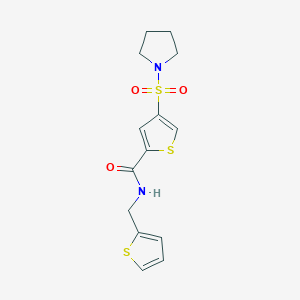
4-(1-pyrrolidinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thienopyrimidine derivatives often involves multi-step reactions, including cyclization and functional group transformations. For instance, the one-step synthesis approach to similar structures like Thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction demonstrates the complexity and innovative methods used in synthesizing these compounds. This method highlights the importance of step economy and green chemistry principles in the synthesis of pharmacologically significant compounds (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provides insights into the conformational preferences and stability of such molecules. X-ray crystallography and computational methods like AM1 molecular orbital calculations are vital tools in understanding the geometric and electronic structure of these molecules, which can influence their chemical reactivity and interactions (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical behavior of thiophene-containing compounds is often characterized by reactions such as cyclization and sulfenylation. For example, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones through a one-pot two-step process involving α-sulfenylation and subsequent cyclization demonstrates the reactivity of thiophene derivatives and their potential for generating pharmacologically relevant structures (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. While specific data on 4-(1-pyrrolidinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide might not be readily available, studies on similar compounds can provide valuable insights into their physicochemical characteristics and how they might influence the compound's stability, formulation, and potential applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and susceptibility to hydrolysis, oxidation, or reduction, are essential for determining the compound's suitability for further development and application. Investigations into related compounds, like the electrophilic intramolecular cyclization of functional derivatives of unsaturated compounds, shed light on the mechanisms and conditions favorable for synthesizing complex thiophene-based structures, offering insights into the chemical versatility and potential applications of these molecules (Danilyuk et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches to Heterocyclic Compounds
One study explores synthetic routes to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. These routes highlight the versatility of thiophene derivatives in producing complex heterocyclic structures, relevant for pharmaceutical and material science applications (El-Meligie et al., 2020).
Molecular Structure and Conformation
Another research effort focuses on the crystal structure and molecular conformation of a solvated pyrrolidine-2-carboxamide derivative. X-ray analysis and molecular orbital methods were used to study its structure, which contributes to the understanding of the molecular geometry and potential intermolecular interactions of similar compounds (Banerjee et al., 2002).
Antiproliferative Activity of Thienopyridines
Research into 2-arylcarboxamide-thieno[2,3-b]pyridines, known for their antiproliferative properties, highlights the structural activity relationships within this class of compounds. Modifications to key functional groups were explored to enhance activity against specific enzymes, offering insights into the design of therapeutically relevant molecules (van Rensburg et al., 2017).
Polymer Synthesis and Characterization
The synthesis and characterization of polyamides and poly(amide-imide)s derived from specific aminophenols and aromatic dicarboxylic acids demonstrate the application of pyrrolidine derivatives in material science. These polymers exhibit desirable thermal stability and solubility, relevant for advanced material applications (Saxena et al., 2003).
Fluorescent Properties for Ink Dyes
A study on the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinolines, derived from anilinomethylthiophene carbaldehydes, reveals moderate to high fluorescence quantum yields. These findings indicate potential applications in fluorescent dyes and invisible inks, showcasing the versatility of thiophene derivatives in developing new materials (Bogza et al., 2018).
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S3/c17-14(15-9-11-4-3-7-20-11)13-8-12(10-21-13)22(18,19)16-5-1-2-6-16/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFIQWJRLIQMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)
![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)
![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)
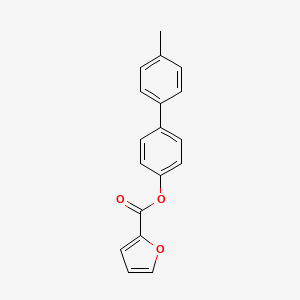
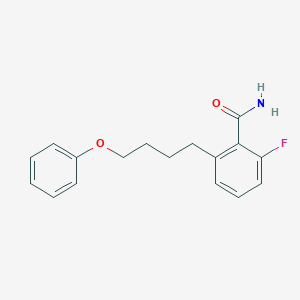
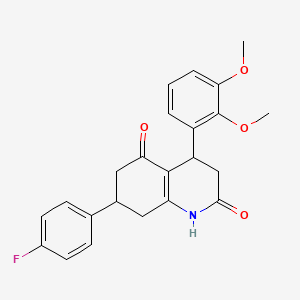
![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)
![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)
